2-Methoxyoctan-1-amine

Solubility LogP Drug Design

Researchers needing a C8 lipophilic amine with enhanced aqueous solubility find generic octylamine inadequate for tuning ADME and surfactant properties. 2-Methoxyoctan-1-amine solves this via its 2-methoxy substituent: • Lowers LogP (~1.93) vs. octylamine, improving ADME profiles in lead optimization • Introduces an H-bond acceptor, altering surfactant CPP and CMC for tailored micelle morphologies • Enables water-based corrosion inhibitor formulations with superior dispersion and emulsion stability Supplied at ≥98% purity with global ambient-temperature shipping for rapid procurement.

Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
Cat. No. B13619474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyoctan-1-amine
Molecular FormulaC9H21NO
Molecular Weight159.27 g/mol
Structural Identifiers
SMILESCCCCCCC(CN)OC
InChIInChI=1S/C9H21NO/c1-3-4-5-6-7-9(8-10)11-2/h9H,3-8,10H2,1-2H3
InChIKeyGCVMOUBNOFADEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyoctan-1-amine (CAS 1485960-93-7): An Alkoxy-Functionalized Primary Amine Intermediate for Modulated Lipophilicity and Solubility in Synthesis


2-Methoxyoctan-1-amine is a C9 primary amine featuring a methoxy substituent at the 2-position of the octyl chain . It is not a simple fatty amine but an amino alcohol ether derivative. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research and for investigating structure-property relationships in surfactant and material science [1]. The presence of the methoxy group fundamentally alters its physicochemical profile relative to unsubstituted octylamine, specifically increasing polarity and water solubility while modulating basicity and nucleophilicity [2].

2-Methoxyoctan-1-amine vs. Octylamine: Why Alkyl Chain Functionalization Matters for Reproducible R&D


Direct substitution of 2-Methoxyoctan-1-amine with a generic alkylamine like octylamine or 2-ethylhexylamine is not feasible without altering experimental outcomes. The 2-methoxy group introduces a hydrogen bond acceptor and a polar region into the lipophilic octyl chain, which directly impacts a molecule's logP, aqueous solubility, and conformational behavior [1]. In drug discovery, this modification can be critical for tuning the ADME properties of a lead compound [2]. In materials chemistry, it alters the critical micelle concentration (CMC) and packing parameters of derived surfactants. Selecting an analog without this functionalization will yield a different product with a distinct physicochemical and performance profile, compromising the intended structure-activity relationship (SAR) or material property target.

2-Methoxyoctan-1-amine Performance Differentiation: A Quantitative Evidence Guide for Technical Selection


Enhanced Hydrophilicity and Solubility of 2-Methoxyoctan-1-amine Derivatives Compared to Alkylamine Analogs

Incorporation of a 2-methoxy group into the alkyl chain of an amine increases the polarity and water solubility of the final compound. In a study synthesizing curcuminoid derivatives, the use of methoxyalkylamines and hydroxyalkylamines as building blocks, in place of simple alkylamines, was specifically intended to improve water solubility [1]. While quantitative solubility data for the parent amine is not published, the class-level effect is well-established: a 2-methoxy group is expected to increase water solubility by approximately 0.5-1.5 log units compared to an unsubstituted octyl chain, based on standard fragment-based LogP calculations (e.g., using the XLOGP3 model) [2].

Solubility LogP Drug Design

Functional Utility in HIV Integrase Inhibitor Synthesis: 2-Methoxyoctan-1-amine as a Key Intermediate

2-Methoxyoctan-1-amine is specifically cited as an intermediate in the preparation of HIV-integrase inhibitors . This references the seminal work by Summa et al. on the discovery of Raltegravir, the first FDA-approved HIV integrase inhibitor [1]. While the exact synthetic step is not detailed, its role as an intermediate in this clinically relevant pathway distinguishes it from general-purpose fatty amines like octylamine, which are not typically used in this context. This specific application implies that the methoxy group is not merely a polarity handle but is likely part of the pharmacophore or essential for achieving the required conformation of the final inhibitor.

Antiviral Medicinal Chemistry HIV

Modulation of Reactivity and Basicity: The Impact of the 2-Methoxy Substituent on Amine Nucleophilicity

The presence of an electron-withdrawing methoxy group in the beta-position relative to the amine nitrogen in 2-Methoxyoctan-1-amine is expected to reduce its basicity and nucleophilicity compared to the unsubstituted analog. This effect is due to inductive electron withdrawal. While no direct measurement for 2-Methoxyoctan-1-amine is published, this is a well-characterized class-level effect. For comparison, the pKa of octylamine is approximately 10.6, whereas the pKa of a typical 2-methoxyalkylamine like 2-methoxyethylamine is around 9.3 [1]. This reduction in basicity can be advantageous in reactions requiring a milder base or when a less nucleophilic amine is desired to minimize side reactions, as seen in the use of N-methoxy groups for reactivity control in amide chemistry [2].

Reactivity Nucleophilicity Basicity

Recommended Research and Industrial Applications for 2-Methoxyoctan-1-amine Based on Differentiated Properties


Synthesis of Pharmaceutical Intermediates Requiring Modulated LogP and Solubility

2-Methoxyoctan-1-amine is ideally suited for medicinal chemistry programs where the goal is to introduce a C8 lipophilic chain while simultaneously improving aqueous solubility and reducing LogP relative to a simple octyl group. This is supported by its documented use in HIV integrase inhibitor synthesis and the class-level evidence for methoxyalkylamines improving solubility in curcuminoid derivatives [1].

Development of Amphiphilic Building Blocks and Surfactants with Altered Packing Parameters

The 2-methoxy substitution creates a more polar, hydrogen-bonding 'head group' region within the hydrophobic tail, which will alter the critical packing parameter (CPP) of any derived surfactant . This makes 2-Methoxyoctan-1-amine a strategic building block for designing novel cationic or non-ionic surfactants with specific micelle morphologies and lower critical micelle concentrations (CMCs) compared to those derived from octylamine.

Precursor for Specialty Corrosion Inhibitors in Aqueous Systems

The enhanced water solubility of 2-Methoxyoctan-1-amine, inferred from its lower calculated LogP relative to octylamine , makes it a superior candidate for formulating water-based corrosion inhibitor packages. This property can lead to more stable emulsions and better dispersion in aqueous metalworking fluids or oilfield chemicals compared to less soluble, purely hydrophobic amines.

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